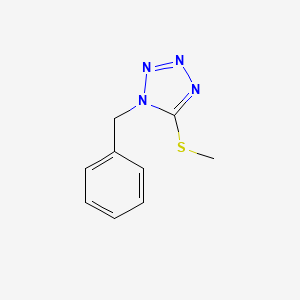

1-Benzyl-5-(methylthio)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-methylsulfanyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-14-9-10-11-12-13(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFHCLMHAYIOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=NN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 5 Methylthio 1h Tetrazole and Functional Analogs

Foundational Strategies for 1,5-Disubstituted Tetrazole Core Synthesis

The construction of the 1,5-disubstituted tetrazole scaffold is a cornerstone in the synthesis of the target compound. The two primary approaches involve the [3+2] cycloaddition of azides with nitriles and the utilization of thiosemicarbazide (B42300) as a key building block.

[3+2] Cycloaddition Reactions Utilizing Azides and Nitriles

The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is a powerful and widely employed method for the formation of the tetrazole ring. nih.gov In the context of 1-benzyl-5-(methylthio)-1H-tetrazole synthesis, this can be envisioned through the reaction of benzyl (B1604629) azide with methyl thiocyanate (B1210189).

A general protocol for the synthesis of 5-Aryl-Thio-1H-Tetrazole derivatives involves a two-step process. ijrar.com The first step is the formation of an aralkyl thiocyanate from an aralkyl halide and potassium thiocyanate. ijrar.com Subsequently, the aralkyl thiocyanate undergoes a cycloaddition reaction with sodium azide, catalyzed by sulfamic acid (NH₂SO₃H), an environmentally benign and inexpensive Lewis acid catalyst. ijrar.com This methodology can be adapted for the synthesis of the target compound by using benzyl chloride and methyl thiocyanate as starting materials.

A patent describes a method for producing 5-substituted tetrazoles by reacting methyl thiocyanate with sodium azide in the presence of a catalyst, such as a quaternary ammonium (B1175870) salt like benzyl triethyl ammonium bromide. google.com The reaction is typically carried out in an aromatic solvent like toluene (B28343) under reflux conditions. google.com

Table 1: [3+2] Cycloaddition for 5-Substituted-Thio-1H-Tetrazoles

| Aralkyl Halide | Thiocyanate Intermediate | Final Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methoxybenzyl iodide | 3-Methoxybenzyl thiocyanate | 5-[(3-Methoxybenzyl)thio]-1H-tetrazole | NH₂SO₃H | Not Specified | ijrar.com |

| Benzyl chloride | Benzyl thiocyanate | 5-(Benzylthio)-1H-tetrazole | Not Specified | Not Specified | google.com |

| 4-Chlorobenzyl halide | 4-Chlorobenzyl thiocyanate | 5-[(4-Chlorobenzyl)thio]-1H-tetrazole | NH₂SO₃H | 81 | ijrar.com |

Note: The yields for the synthesis of 5-(benzylthio)-1H-tetrazole were not explicitly stated in the provided search result.

Approaches Involving Thiosemicarbazide and Alkylation

An alternative and classical approach to the synthesis of 5-thio-substituted tetrazoles involves the use of thiosemicarbazide. This method allows for the direct incorporation of the sulfur atom at the 5-position of the tetrazole ring.

A well-documented procedure for the synthesis of 5-benzylthio-1H-tetrazole starts with the reaction of thiosemicarbazide with benzyl chloride in ethanol (B145695) at reflux. prepchem.com The resulting intermediate is then treated with sodium nitrite (B80452) in an aqueous solution to facilitate the cyclization and formation of the tetrazole ring. prepchem.com The final product is obtained after extraction and recrystallization. prepchem.com

Table 2: Synthesis of 5-Benzylthio-1H-tetrazole from Thiosemicarbazide

| Reactant 1 | Reactant 2 | Reagent for Cyclization | Solvent | Reaction Time | Yield | Reference |

|---|

Note: The specific yield for this reaction was not provided in the search result.

This foundational 5-benzylthio-1H-tetrazole can then be subjected to alkylation to introduce the methyl group, although this approach can lead to a mixture of N1 and N2 isomers.

Regioselective Introduction of the Methylthio Substituent at the 5-Position

Once the 1-benzyl-1H-tetrazole core is established, or concurrently with its formation, the methylthio group must be introduced at the 5-position. This can be achieved through several regioselective strategies.

Direct Alkylation and Thioetherification Protocols

A common strategy involves the direct alkylation of a 1-benzyl-1H-tetrazole-5-thiol intermediate. The synthesis of 1-substituted-1H-tetrazole-5-thiones can be achieved from the corresponding isothiocyanates. researchgate.net These thiones can then be S-alkylated to yield the desired 5-thioether. A one-pot synthesis of 1-substituted 5-alkyl(aryl)sulfanyltetrazoles has been developed from organic isothiocyanates, sodium azide, and alkyl or aryl halides.

Nucleophilic Substitution Reactions in 5-Position Functionalization

An alternative approach involves the nucleophilic substitution of a suitable leaving group at the 5-position of a pre-formed 1-benzyl-1H-tetrazole. For instance, a 5-halo-1-benzyl-1H-tetrazole could react with a methyl mercaptide salt (e.g., sodium thiomethoxide) to yield the target compound. This method allows for the late-stage introduction of the methylthio group.

Catalytic Systems in this compound Synthesis

The use of catalysts can significantly improve the efficiency, selectivity, and reaction conditions for the synthesis of 1,5-disubstituted tetrazoles.

In the context of the [3+2] cycloaddition, Lewis acids such as sulfamic acid have been shown to effectively catalyze the reaction between thiocyanates and sodium azide. ijrar.com Phase-transfer catalysts, like quaternary ammonium salts (e.g., benzyl triethyl ammonium bromide), are also employed to facilitate the reaction between the organic and inorganic reactants in a biphasic system. google.com

For the alkylation of the tetrazole ring, the choice of base and solvent can influence the regioselectivity (N1 vs. N2 alkylation). While not explicitly a catalytic system in the traditional sense, the reaction conditions play a crucial role in directing the outcome of the synthesis.

Recent advancements have explored the use of transition metal catalysts for tetrazole synthesis. For example, a Cobalt(II) complex has been reported to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions. acs.org While not specifically demonstrated for the synthesis of this compound, such catalytic systems hold promise for developing more efficient and milder synthetic routes.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(Benzylthio)-1H-tetrazole |

| Benzyl azide |

| Methyl thiocyanate |

| Thiosemicarbazide |

| Benzyl chloride |

| Sodium nitrite |

| Potassium thiocyanate |

| Sulfamic acid |

| Benzyl triethyl ammonium bromide |

| Sodium azide |

| 1-Benzyl-1H-tetrazole-5-thiol |

| 5-Halo-1-benzyl-1H-tetrazole |

| Sodium thiomethoxide |

| 3-Methoxybenzyl iodide |

| 3-Methoxybenzyl thiocyanate |

| 5-[(3-Methoxybenzyl)thio]-1H-tetrazole |

| 4-Chlorobenzyl halide |

| 4-Chlorobenzyl thiocyanate |

| 5-[(4-Chlorobenzyl)thio]-1H-tetrazole |

| 4-tert-Butylbenzyl halide |

| 4-tert-Butylbenzyl thiocyanate |

Homogeneous Catalyst Applications

Homogeneous catalysis offers a powerful avenue for the synthesis of tetrazole derivatives under mild conditions. These reactions typically involve the [3+2] cycloaddition of an azide to a nitrile or related functional group, facilitated by a soluble catalyst. Lewis acids are particularly effective in activating the nitrile group towards nucleophilic attack by the azide.

Organotin compounds, such as those generated in situ from tributyltin alkoxides and trimethylsilyl (B98337) azide (TMSN₃), have been shown to efficiently catalyze the formation of 5-substituted 1H-tetrazoles from various nitriles. The mechanism involves the formation of a tributyltin azide intermediate, which then participates in the cycloaddition. Cobalt(II) complexes with tetradentate ligands have also been identified as effective homogeneous catalysts for the [3+2] cycloaddition of sodium azide to organonitriles. acs.org Detailed mechanistic studies have isolated cobalt(II)-diazido intermediates, confirming their role in the catalytic cycle. While not specifically detailed for this compound, these catalytic systems are broadly applicable to the synthesis of 5-substituted tetrazoles, which are key intermediates.

Table 1: Examples of Homogeneous Catalysis in Tetrazole Synthesis

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Tributyltin Alkoxide / TMSN₃ | Benzonitrile | Toluene | 110 | High |

| Cobalt(II) Complex / NaN₃ | Aryl Nitriles | DMF | 120 | Good |

Heterogeneous Catalysis, Including Nanoparticle Mediated Routes

To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, significant research has focused on heterogeneous catalysts, particularly those mediated by nanoparticles. These catalysts offer high surface-area-to-volume ratios, enhanced reactivity, and facile recovery, often using an external magnet for iron-based nanoparticles. rsc.org

A wide array of nanomaterials has been successfully employed for the synthesis of tetrazole derivatives. rsc.orgnih.gov These include:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles, often coated with silica (B1680970) and functionalized with catalytic groups (e.g., copper complexes, sulfonic acids), are widely used. nih.govnih.govresearchgate.net Their magnetic nature allows for easy separation from the reaction mixture. For instance, a novel catalyst, Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II), has demonstrated high efficiency in aqueous media for synthesizing both 1-substituted and 5-substituted 1H-tetrazoles. nih.gov

Zinc Oxide (ZnO) Nanoparticles: Acting as efficient and recyclable heterogeneous Lewis acid catalysts, ZnO nanoparticles facilitate the [3+2] cycloaddition to form 5-substituted-1H-tetrazoles in high yields. amerigoscientific.com Doping ZnO with other metals, such as silver, can even enable photo-triggered synthesis at room temperature. nih.govamerigoscientific.com

Boehmite (γ-AlOOH) Nanoparticles: The hydrophilic surface and high concentration of hydroxyl groups make boehmite an excellent support for catalyst immobilization, promoting reactions in green solvents. nih.govamerigoscientific.com

Mesoporous Silica: Materials like MCM-41 provide a high surface area for catalysis. An MCM-41 type silica, OSU-6, has been used as a metal-free, heterogeneous catalyst for the synthesis of 5-aryl-1H-tetrazoles.

These methods are generally applied to the synthesis of 5-substituted-1H-tetrazoles from nitriles and an azide source, or 1-substituted tetrazoles from amines, an orthoformate, and an azide. nih.govnih.gov

Table 2: Selected Heterogeneous Nanocatalysts for Tetrazole Synthesis

| Catalyst | Tetrazole Type | Reactants | Solvent | Conditions | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Fe₃O₄@tryptophan–La | 5-substituted | Aromatic nitrile, NaN₃ | Neat | 130 °C | High | nih.gov |

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | 1-substituted | Aniline, TEOF, NaN₃ | Water | 40 °C | 97 | nih.gov |

| ZnO Nanoparticles | 5-substituted | Nitrile, NaN₃ | DMF | 120 °C | 88-96 | amerigoscientific.com |

| Ag-doped ZnO nanorods | 1,5-disubstituted | Aldehyde, NaN₃, etc. | N/A | RT, light | 97 | nih.govamerigoscientific.com |

| NiO Nanoparticles | 1,5-disubstituted | Tetrazolate salt, Benzyl bromide | N/A | N/A | Excellent | sid.ir |

Multicomponent Reaction (MCR) Strategies for Tetrazole Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular complexity. For the synthesis of 1,5-disubstituted tetrazoles, the Ugi-azide reaction is the most prominent and powerful MCR strategy. scielo.org.mxmdpi.com

The Ugi-azide reaction is a four-component reaction involving an aldehyde, an amine, an isocyanide, and an azide source (typically hydrazoic acid or TMSN₃). The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide and the azide anion. A subsequent intramolecular 1,5-dipolar electrocyclization yields the stable 1,5-disubstituted tetrazole ring. scielo.org.mx This method allows for significant structural diversity, as each of the four components can be varied. beilstein-journals.orgnih.gov To construct a compound like this compound via an MCR, one would conceptually use precursors that install the benzyl and methylthio groups, although this specific combination is not directly reported. However, the synthesis of numerous functional analogs is well-established. scielo.org.mxmdpi.com

Table 3: Scope of the Ugi-Azide Reaction for 1,5-Disubstituted Tetrazoles

| Amine Component | Aldehyde Component | Isocyanide Component | Conditions | Yield Range (%) | Ref |

|---|---|---|---|---|---|

| Aryl-ethanamines | Various Aldehydes | Cyclohexyl, t-Butyl | MeOH, rt | 70-94 | scielo.org.mx |

| Cyclohexylamine, Allylamine | Heptaldehyde | t-Butyl, Cyclohexyl | Ultrasound, Solvent-free | 39-55 | mdpi.com |

| Propargylamine | Benzaldehydes | Cyclohexyl, t-Butyl | TFE, rt | Low to Moderate | beilstein-journals.orgnih.gov |

| Various amines | Various aldehydes | Various isocyanides | Water, TTAB catalyst | 43-56 | mdpi.com |

Synthesis of Precursors and Intermediates Relevant to this compound

The synthesis of the target compound logically proceeds through the formation and subsequent reaction of key precursors. The most direct pathway involves the S-alkylation of 1-benzyl-1H-tetrazole-5-thiol . This intermediate, in turn, can be synthesized from the reaction of benzyl isothiocyanate with sodium azide. Alternatively, the synthesis can start from other key building blocks like benzyl azide .

Synthesis of 1-Benzyl-1H-tetrazole-5-thiol: This key intermediate can be prepared by the cycloaddition of an azide to benzyl isothiocyanate. The reaction of benzyl isothiocyanate with sodium azide in the presence of a catalyst or in a suitable solvent system yields the corresponding tetrazole-5-thiolate salt, which upon acidification gives the thiol.

Synthesis of Benzyl Azide: Benzyl azide is a crucial precursor for introducing the N-benzyl group. It is commonly synthesized via the nucleophilic substitution of benzyl bromide with sodium azide. chemicalbook.comchemicalbook.comchemspider.com The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF, providing the product in high yield after aqueous workup. chemspider.com

Synthesis of Methyl Isothiocyanate (MITC): This precursor provides the methylthio group. One common laboratory and industrial synthesis involves the reaction of methylamine (B109427) with carbon disulfide, often in the presence of a base, to form a methyldithiocarbamate salt. orgsyn.orggoogle.com Subsequent decomposition or oxidation of this intermediate, for example with ethyl chlorocarbonate or hydrogen peroxide, yields methyl isothiocyanate. orgsyn.orggoogle.comwikipedia.org

Advanced Functionalization of the Benzyl Moiety in 1-Substituted Tetrazoles

After the construction of the core 1-benzyl-tetrazole scaffold, further diversification can be achieved by chemically modifying the benzyl group. The aromatic ring of the benzyl moiety is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Research into the structure-activity relationships of N-benzyl-tetrazole derivatives has demonstrated that various substituents can be tolerated on the benzyl ring. nih.gov A study on N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine analogs showed that both electron-withdrawing and electron-donating groups could be successfully incorporated onto the benzyl moiety. Potency was often enhanced with ortho-substitution on the benzyl ring. This indicates that standard aromatic functionalization reactions such as nitration, halogenation, and Friedel-Crafts reactions can be applied to the benzyl group of a 1-benzyltetrazole, provided the tetrazole ring and other functional groups are stable under the reaction conditions.

Another advanced strategy involves C-H deprotonation. While functionalization at the C5 position of the tetrazole ring is common, it is also possible to functionalize the benzylic CH₂ group under specific conditions, or more commonly, the aromatic C-H bonds using directed metalation strategies. acs.org

Chemical Reactivity and Transformation Mechanisms of 1 Benzyl 5 Methylthio 1h Tetrazole

Oxidative Transformations of the Methylthio Group to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of 1-benzyl-5-(methylthio)-1H-tetrazole is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These transformations are significant as they modulate the electronic properties of the tetrazole ring, with the sulfone group acting as a strong electron-withdrawing substituent. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established area of organic chemistry. acsgcipr.orgderpharmachemica.com

Selective oxidation to the sulfoxide (B87167) can often be achieved by using one equivalent of an oxidizing agent under controlled temperature conditions, while the use of excess oxidant typically leads to the fully oxidized sulfone. derpharmachemica.com Common reagents for these transformations include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium peroxymonosulfate (B1194676) (known as Oxone®). nih.govorganic-chemistry.orgmdpi.commdpi.comorganic-chemistry.org For instance, various sulfides have been efficiently oxidized to sulfoxides using hydrogen peroxide in glacial acetic acid under metal-free conditions. nih.gov Similarly, m-CPBA is widely used for the oxidation of sulfides to both sulfoxides and sulfones. derpharmachemica.comorganic-chemistry.org The choice of oxidant and reaction conditions is critical to prevent overoxidation. nih.gov

| Transformation | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Sulfide to Sulfoxide | This compound | m-CPBA (1 equiv.) or H₂O₂ | 1-Benzyl-5-(methylsulfinyl)-1H-tetrazole |

| Sulfide to Sulfone | This compound | m-CPBA (>2 equiv.) or Oxone® | 1-Benzyl-5-(methylsulfonyl)-1H-tetrazole |

Reductive Pathways Involving the Tetrazole Ring System

The tetrazole ring is a highly stable aromatic heterocycle and is notably resistant to chemical reduction. nih.gov This stability is a key feature of the tetrazole moiety. Under typical reducing conditions, such as catalytic hydrogenation, other functional groups within a molecule can be reduced while leaving the tetrazole ring intact. msu.edu For example, electrophilic nitration and Friedel-Crafts acylation introduce deactivating substituents onto an aromatic ring, which can subsequently be reduced to electron-donating amino and alkyl groups, respectively, without affecting the tetrazole core. msu.edu This inherent resistance to reduction makes the tetrazole ring a reliable scaffold in multistep synthetic sequences involving reductive transformations elsewhere in the molecule. nih.gov

Electrophilic and Nucleophilic Substitution Dynamics on the Tetrazole and Benzyl (B1604629) Moieties

The reactivity of this compound towards substitution reactions differs significantly between the benzyl and tetrazole moieties.

Benzyl Moiety: The benzyl group can undergo electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts reactions. uci.edumasterorganicchemistry.com The tetrazole ring, being electron-withdrawing, acts as a deactivating group and a meta-director for these substitutions on the phenyl ring. msu.eduuci.edu Consequently, electrophilic attack will preferentially occur at the meta-position of the benzene (B151609) ring, and the reactions will require harsher conditions compared to unsubstituted benzene.

Tetrazole Moiety: The tetrazole ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the four nitrogen atoms. However, the nitrogen atoms can act as nucleophiles. The alkylation of 5-substituted 1H-tetrazoles is a common reaction, which can lead to a mixture of 1,5- and 2,5-disubstituted products, with the regioselectivity influenced by the reaction mechanism and steric factors. rsc.org Nucleophilic substitution directly on the carbon atom (C5) of the tetrazole ring is challenging. However, functionalization can be achieved through indirect methods. For instance, related 1-aryl-tetrazoles can be brominated at the C5 position using N-bromosuccinimide, and the resulting 5-bromotetrazole can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form a new carbon-carbon bond. nih.gov This two-step sequence allows for the formal nucleophilic substitution of a variety of groups at the C5 position.

Photoinduced Denitrogenation Reactions and Nitrile Imine Generation

One of the most characteristic reactions of 2,5-disubstituted tetrazoles is their photoinduced fragmentation. dntb.gov.ua Upon irradiation with UV light, typically at a wavelength of 254 nm, these tetrazoles undergo a 1,3-dipolar cycloelimination reaction, extruding a molecule of nitrogen (N₂) to generate a highly reactive nitrile imine intermediate. nih.govresearchgate.netnih.gov This photochemical transformation is a clean and efficient method for producing nitrile imines in situ. acs.orgresearchgate.net

For tetrazoles lacking an aryl substituent, such as this compound, this photodenitrogenation is facilitated by the presence of the methylthio group. researchgate.net The thioether substituent red-shifts the UV absorbance of the tetrazole, enabling the photoinduced reaction to proceed efficiently, a transformation that is otherwise difficult for tetrazoles without at least one aryl group attached to the core structure that will form the nitrile imine. researchgate.net The resulting intermediate would be N-benzyl-C-(methylthio)nitrile imine.

Intramolecular 1,3-Dipolar Cycloaddition Reactions Involving Tetrazole Intermediates

Once generated, the nitrile imine intermediate is a versatile 1,3-dipole that can readily participate in cycloaddition reactions. researchgate.netchim.itoup.com If a suitable dipolarophile, such as an alkene or alkyne, is present elsewhere in the molecule, the nitrile imine can undergo a rapid intramolecular 1,3-dipolar cycloaddition. researchgate.net

This strategy has been effectively demonstrated in closely related 2-alkenyl-5-(methylthio)tetrazoles. researchgate.netrsc.org Upon photoinduced denitrogenation, the resulting nitrile imine undergoes an intramolecular cycloaddition with the tethered alkene, leading to the stereoselective synthesis of polycyclic pyrazoline products. researchgate.net This process, which forms C-C and C-N bonds concurrently, is a powerful method for constructing complex nitrogen-containing heterocycles. researchgate.net While not demonstrated specifically for the 1-benzyl isomer, this reactivity pathway is the expected fate for a nitrile imine generated from a this compound derivative bearing an unsaturated tether.

researchgate.netrsc.org| Starting Material | Reaction Conditions | Intermediate | Final Product | Yield |

|---|---|---|---|---|

| 5-(Methylthio)-2-(pent-4-enyl)-2H-tetrazole | UV irradiation (254 nm), MeCN | N-(pent-4-enyl)-C-(methylthio)nitrile imine | Polycyclic pyrazoline | 96% |

Electronic and Steric Effects of Substituents on Reaction Kinetics and Selectivity

The kinetics and selectivity of the reactions of this compound are highly influenced by electronic and steric factors.

Electronic Effects:

As noted previously, the methylthio group plays a crucial electronic role in the photodenitrogenation reaction by red-shifting the tetrazole's UV absorbance, thereby enabling the reaction for non-aryl substituted systems. researchgate.net

Oxidation of the methylthio group to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group would dramatically alter the electronic landscape. These strongly electron-withdrawing groups would increase the acidity of any N-H protons (in the parent 1H-tetrazole) and deactivate the tetrazole ring towards further oxidation, while potentially activating the C5 position for nucleophilic attack.

The electron-withdrawing nature of the 1-(5-(methylthio)-1H-tetrazol-1-yl)methyl substituent on the benzene ring deactivates it towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. msu.edu

Steric Effects:

Steric hindrance can play a significant role in the reactivity of tetrazole derivatives. For example, in cycloaddition reactions involving nitrile imines generated from tetrazoles, bulky substituents near the reaction center can slow down the reaction rate. oup.com A study showed that a 5-(2-tolyl)tetrazole was sluggish in a cycloaddition reaction, likely due to the steric bulk of the ortho-methyl group. oup.com

In substitution reactions on the benzyl group, steric hindrance from the tetrazole moiety could influence the regioselectivity of the attack, although electronic effects are typically dominant in determining ortho/para versus meta direction.

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 5 Methylthio 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

To provide a thorough analysis, specific chemical shift values (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities from ¹H NMR and ¹³C NMR spectra of 1-Benzyl-5-(methylthio)-1H-tetrazole would be required. This data is essential for the unambiguous assignment of each proton and carbon atom in the molecule, confirming the connectivity of the benzyl (B1604629) and methylthio groups to the tetrazole ring at the N1 and C5 positions, respectively. Without these experimental spectra, a detailed chemical shift analysis is not possible.

Vibrational Spectroscopy for Molecular Fingerprinting

A complete vibrational analysis would necessitate access to Fourier Transform Infrared (FT-IR) and Raman spectra of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Band Assignments

Specific absorption frequencies (in cm⁻¹) from an FT-IR spectrum would be needed to identify the characteristic vibrational modes of the molecule. This would include the stretching and bending vibrations of the C-H bonds in the benzyl and methyl groups, the C=C and C-H vibrations of the aromatic ring, the N=N and C-N vibrations of the tetrazole ring, and the C-S stretching vibration.

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman shifts (in cm⁻¹) would be crucial for identifying symmetric vibrations and other modes that are weak or absent in the FT-IR spectrum, providing a more complete picture of the molecule's vibrational fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorbance Properties

To discuss the electronic properties, the UV-Vis absorption spectrum of this compound would be necessary. This would reveal the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε), which are indicative of the electronic transitions (e.g., π→π* and n→π*) within the molecule, particularly those involving the aromatic phenyl ring and the tetrazole heterocycle.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about a molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction is the definitive method for elucidating the molecular structure of a compound. It involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the exact position of each atom can be determined.

For this compound, this analysis would provide:

Precise Bond Lengths: The distances between the covalently bonded atoms, such as the C-N and N-N bonds within the tetrazole ring, the N-CH₂ bond of the benzyl group, and the C-S and S-CH₃ bonds of the methylthio group.

Precise Bond Angles: The angles formed between adjacent bonds, which define the geometry of the molecule.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the benzyl and methylthio groups relative to the tetrazole ring.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Without experimental data, a data table of these parameters cannot be generated.

Powder X-ray diffraction is a rapid analytical technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint of the compound's crystalline phase.

A PXRD analysis of this compound would be used to:

Identify the Crystalline Phase: Confirm that the synthesized material is a crystalline solid and not amorphous.

Assess Sample Purity: Detect the presence of any crystalline impurities, which would appear as additional peaks in the diffractogram.

Monitor Phase Transitions: Study changes in the crystal structure as a function of temperature or pressure.

The data from a PXRD experiment is typically presented in a table listing the diffraction angles (2θ) and their corresponding intensities. As no experimental PXRD pattern for this compound has been published, this information is not available.

Theoretical and Computational Chemistry Studies on 1 Benzyl 5 Methylthio 1h Tetrazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For tetrazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed to analyze their conformational, structural, and vibrational characteristics. pnrjournal.com

The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For a molecule like 1-benzyl-5-(methylthio)-1H-tetrazole, with its flexible benzyl (B1604629) and methylthio groups, multiple conformations are possible. A potential energy surface (PES) scan is performed to explore these possibilities and identify the minimum energy conformers. pnrjournal.com

In a study on the tautomer 5-(benzylthio)-1H-tetrazole, conformational analysis was performed to identify the most stable geometric structure. pnrjournal.com A similar approach for this compound would involve rotating the key dihedral angles—specifically around the C-S, S-CH2, and CH2-phenyl bonds—to map out the conformational energy landscape and identify the global minimum, which represents the most stable conformation of the molecule.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical spectra can then be compared with experimental data to confirm the molecular structure and the accuracy of the computational model.

For 5-(benzylthio)-1H-tetrazole, DFT calculations have been used to determine its harmonic vibrational frequencies, which were found to be in good agreement with experimental FT-IR and FT-Raman spectra. pnrjournal.com For instance, characteristic peaks for the tetrazole group are typically observed between 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The C-S stretching vibrations in this tautomer were predicted in the 445-465 cm⁻¹ region. pnrjournal.com A similar computational analysis of this compound would provide a predicted vibrational spectrum, aiding in its experimental characterization.

Table 1: Predicted vs. Experimental Vibrational Frequencies for 5-(benzylthio)-1H-tetrazole

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| N=N stretching | 1329.03 | Not specified | Not specified |

| CH₂ scissoring | 1432 | 1432 | Not specified |

This table is based on data for the tautomer 5-(benzylthio)-1H-tetrazole and serves as an example of the type of data generated in such studies. pnrjournal.com

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another important tool that illustrates the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other species. For tetrazole derivatives, MEP analysis can pinpoint the nitrogen atoms of the tetrazole ring as potential sites for electrophilic attack.

Quantum Chemical Calculations of Reactivity Descriptors

Beyond the HOMO-LUMO gap, a range of quantum chemical reactivity descriptors can be calculated to provide a more detailed picture of a molecule's reactivity. These descriptors, derived from DFT calculations, include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): Indicates the ability of a molecule to accept electrons.

Global Nucleophilicity Index (N): Indicates the ability of a molecule to donate electrons.

These parameters are valuable in predicting the behavior of this compound in chemical reactions and its potential interactions with biological targets.

Molecular Docking and Interaction Studies with Chemical Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Validation of Computational Models Against Experimental Data

A crucial aspect of any computational study is the validation of the theoretical models against experimental data. This ensures that the computational methods used are reliable and accurately describe the properties of the molecule.

In the case of 5-(benzylthio)-1H-tetrazole, the calculated vibrational frequencies and NMR chemical shifts were compared with experimental FT-IR, FT-Raman, and NMR data. pnrjournal.com The good agreement between the theoretical and experimental values lends confidence to the computational model. pnrjournal.com For this compound, a similar validation process would be essential. This would involve synthesizing the compound, characterizing it using various spectroscopic techniques (NMR, FT-IR, UV-Vis), and then comparing these experimental results with the predictions from DFT calculations.

Methodologies for Addressing Discrepancies in Computational and Experimental Crystallographic Data

The synergy between computational chemistry and experimental crystallography is pivotal in elucidating the precise three-dimensional structure of molecules like this compound. While computational models provide deep insights into the intrinsic properties of an isolated molecule, discrepancies can arise when comparing these theoretical structures with the results obtained from experimental methods like single-crystal X-ray diffraction, which describes the molecule within a crystal lattice. Addressing these differences is crucial for a comprehensive understanding of the compound's behavior in the solid state. A multi-faceted approach, integrating various computational techniques, is typically employed to reconcile these variations.

A foundational method to bridge the gap between theoretical and experimental data is the meticulous comparison of geometric parameters. This involves a detailed analysis of bond lengths, bond angles, and torsion angles obtained from computational geometry optimizations—often performed using Density Functional Theory (DFT)—against those determined via X-ray crystallography. For instance, in studies of related benzyl-substituted heterocyclic compounds, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to generate optimized molecular structures. nih.govresearchgate.net Any significant deviations between the calculated and experimental values can often be the first indicator of strong intermolecular forces or specific crystal packing effects that are not accounted for in gas-phase (isolated molecule) calculations.

To further investigate the influence of the crystalline environment, Hirshfeld surface analysis is a powerful tool. This technique provides a visual and quantitative account of intermolecular interactions within the crystal. nih.govresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the molecular surface, researchers can identify and characterize close contacts between neighboring molecules, such as hydrogen bonds and van der Waals interactions. nih.gov For example, in the analysis of similar heterocyclic structures, Hirshfeld surface analysis has revealed that H···H, H···C/C···H, and O···H/H···O interactions are the most significant contributors to the crystal packing. nih.govresearchgate.net By quantifying the percentage contribution of these different interactions, a clearer picture emerges of the forces that dictate the molecule's conformation in the solid state, often explaining why it may differ from the computationally predicted gas-phase minimum energy conformation.

Another layer of analysis involves the comparison of theoretical and experimental spectroscopic data. For the closely related compound, 5-(benzylthio)-1H-tetrazole, DFT calculations have been used to predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. pnrjournal.com The agreement—or lack thereof—between the calculated and experimental spectra can provide crucial clues. For instance, shifts in vibrational frequencies can indicate the presence of specific intermolecular interactions, like hydrogen bonding, that are present in the crystal but absent in the computational model of a single molecule. pnrjournal.com Similarly, comparing theoretical and experimental chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, helps to validate the computed structure. pnrjournal.com

Furthermore, discrepancies can arise from the fact that computational calculations often predict the most stable tautomeric or conformational form in the gas phase, which may not be the form that crystallizes. A study on 5-vinyl-1H-tetrazole, for example, found that while the 1H-tautomer was calculated to be more stable in the gas phase, it was the 4H-form that was prevalent in the crystal structure. mdpi.com This highlights the importance of considering the energetic contributions of intermolecular interactions in the crystal lattice, which can stabilize a tautomer or conformer that is less favorable in isolation. By performing calculations that incorporate solvent effects or periodic boundary conditions to simulate the crystalline environment, a better agreement with experimental data can often be achieved.

To systematically address these discrepancies, researchers can employ a tiered computational approach. The initial step typically involves a gas-phase geometry optimization. If significant differences with the crystallographic data are observed, subsequent calculations can incorporate a polarizable continuum model (PCM) to approximate the dielectric environment of the crystal. For a more rigorous analysis, solid-state DFT calculations that account for the periodic nature of the crystal lattice can be performed. These advanced models provide a more accurate representation of the molecule within its crystalline environment, helping to resolve discrepancies in molecular conformation and packing.

The table below summarizes the key computational methodologies and their roles in reconciling differences between theoretical and experimental crystallographic data for compounds like this compound.

| Methodology | Purpose in Addressing Discrepancies | Typical Software/Technique | Insights Gained |

| Geometry Optimization (DFT) | Comparison of theoretical bond lengths, angles, and dihedrals with X-ray data. | Gaussian, ORCA | Identification of conformational differences between isolated molecule and crystal structure. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in the crystal. | CrystalExplorer | Understanding of how crystal packing forces influence molecular conformation. mdpi.com |

| Spectroscopic Calculations (FT-IR, NMR) | Comparison of theoretical spectra with experimental data to validate the structure. | DFT with GIAO/PCM | Correlation of spectral shifts with specific intermolecular interactions. pnrjournal.com |

| Tautomer/Conformer Energy Analysis | Determination of the relative stability of different molecular forms. | DFT, Ab initio methods | Explanation for the crystallization of a form that is not the gas-phase minimum. mdpi.com |

| Solid-State DFT | Calculations that explicitly model the periodic crystalline environment. | VASP, CRYSTAL | More accurate prediction of solid-state geometry and properties. |

By integrating these computational strategies, a detailed and coherent understanding of the structural characteristics of this compound, both as an isolated molecule and within a crystalline solid, can be achieved, effectively resolving any apparent discrepancies between theoretical predictions and experimental observations.

Research Oriented Applications of 1 Benzyl 5 Methylthio 1h Tetrazole and Its Derivatives

Utility as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The 1-substituted-5-(alkylthio)-1H-tetrazole framework is a valuable scaffold in organic synthesis, serving as a precursor for more complex heterocyclic systems. The sulfur-linked group at the 5-position can be manipulated or displaced, and the tetrazole ring itself can undergo various transformations, making these compounds versatile building blocks.

A prime example is 5-(benzylthio)-1H-tetrazole, an important organic synthetic intermediate. guidechem.com It is utilized in the synthesis of various bioactive molecules. For instance, it can be reacted with chloroethanol in the presence of a base to produce 1-hydroxyethyl-5-(benzylthio)-1H-tetrazole. This product can be further transformed into 1-hydroxyethyl-5-mercapto-tetrazole, demonstrating a pathway to modify the exocyclic group and introduce new functionalities. guidechem.com

The general synthetic utility of 5-substituted tetrazoles is well-established. They are commonly prepared via [3+2] cycloaddition reactions between a nitrile and an azide (B81097). nih.govorganic-chemistry.org For thio-substituted tetrazoles, a typical route involves the reaction of an isothiocyanate with sodium azide, followed by alkylation of the resulting tetrazole-5-thiol. acs.org The reactivity of the resulting 1,5-disubstituted tetrazole allows for further functionalization. The C-S bond can be cleaved or oxidized, and the substituents on the nitrogen or sulfur can be altered, providing access to a diverse library of new chemical entities.

The tetrazole ring is often employed in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability. lifechemicals.compnrjournal.comacs.org This principle drives much of the synthetic research into creating novel tetrazole derivatives for biological evaluation.

Role in Coordination Chemistry and Ligand Design for Metal Complexes

The multiple nitrogen atoms of the tetrazole ring, along with the exocyclic sulfur atom in thioether derivatives, make 1-benzyl-5-(methylthio)-1H-tetrazole and its analogs excellent candidates for ligands in coordination chemistry. lifechemicals.compnrjournal.com These compounds can act as multidentate ligands, offering flexible coordination modes that enable the construction of diverse metal-organic complexes with tailored properties. guidechem.com

Derivatives of 1-substituted-5-thiotetrazoles can coordinate to metal ions in several ways, acting as monodentate, chelating, or bridging ligands. The specific coordination mode depends on the metal ion, the substituents on the tetrazole, and the reaction conditions.

Monodentate Coordination: The ligand can bind to a single metal center, typically through one of the ring nitrogen atoms (often N4 in 1-substituted tetrazoles) or the exocyclic sulfur atom. arkat-usa.orgresearchgate.net

Bridging Coordination: The ligand can link two or more metal centers. This is crucial for building polymeric structures. For example, 1-methyl-5-mercapto-tetrazole has been shown to act as a μ2 bridging ligand, linking two Co(III) ions. researchgate.net A novel N(3),N(4)-bridging mode has also been reported for 1-R-tetrazole-5-thiolates, where two adjacent nitrogen atoms of the ring bridge two nickel centers. researchgate.net

The combination of the "hard" nitrogen donors and the "soft" sulfur donor allows these ligands to bind to a wide range of metal ions, leading to complexes with varied geometries and electronic properties.

Metal complexes incorporating tetrazole-based ligands are being explored for their catalytic activity. The ligand framework can be tuned to influence the steric and electronic environment of the metal center, thereby controlling its catalytic performance.

A notable example is the use of a Zinc-based Metal-Organic Framework (MOF) functionalized with a tetrazole-amide ligand as a catalyst. mdpi.com This material efficiently catalyzed the cycloaddition of CO2 with epoxides to form cyclic carbonates. The catalytic activity is attributed to the synergistic action of the Lewis acidic Zn(II) centers and the Lewis basic sites on the tetrazole ring, which activate the epoxide and CO2 molecules, respectively. mdpi.com Such research highlights the potential for designing specialized catalysts by incorporating functional tetrazole ligands into well-defined metal-organic architectures.

The ability of tetrazole derivatives to act as versatile bridging ligands makes them highly suitable for the construction of Metal-Organic Frameworks (MOFs). lifechemicals.com MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The rigid nature of the tetrazole ring and its multiple coordination points facilitate the formation of stable, porous frameworks. nih.gov

Researchers have synthesized numerous MOFs using tetrazole-based linkers. nih.govrsc.org These frameworks often exhibit high thermal stability and chemical resistance. The uncoordinated nitrogen atoms of the tetrazole rings lining the pores of the MOF can create specific binding sites for guest molecules. For instance, a copper-based MOF with a tetrazole-pyrimidine ligand showed high selectivity for CO2 adsorption, attributed to the high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces. rsc.org The ability to functionalize the tetrazole ligand, for example with benzyl (B1604629) and methylthio groups, offers a pathway to fine-tune the pore environment and functionality of MOFs for specific research applications like selective gas capture. lifechemicals.com

Advanced Materials Science Applications (excluding human-centric uses)

The intrinsic properties of the tetrazole ring—namely its high nitrogen content and significant positive enthalpy of formation—make its derivatives prime candidates for the development of advanced energetic materials. sci-hub.stsci-hub.box

Tetrazole-based compounds are a major focus in the field of high-energy-density materials (HEDMs). nih.gov The thermal decomposition of the tetrazole ring is highly exothermic and releases large volumes of nitrogen gas (N₂), a stable and environmentally benign product. researchgate.netuni-muenchen.de These characteristics are highly desirable for applications such as propellants, explosives, and gas generators for systems like automotive airbags. sci-hub.stsciencemadness.org

Research in this area focuses on synthesizing new tetrazole derivatives and evaluating their energetic properties. Key parameters of interest include decomposition temperature, detonation velocity, detonation pressure, and sensitivity to impact and friction. The goal is to create materials that are not only powerful but also sufficiently stable and safe to handle.

By introducing different substituents onto the tetrazole ring, such as the benzyl group at N1 and the methylthio group at C5, researchers can modulate these properties. For example, combining tetrazole moieties with other energetic groups like nitro (-NO₂) or nitramine (-NHNO₂) functionalities can significantly enhance detonation performance. sci-hub.boxrsc.org The thermal decomposition of various substituted tetrazoles typically occurs exothermically at temperatures between 190–240 °C. researchgate.net Studies on energetic salts of tetrazole derivatives have identified compounds with high detonation velocities (over 8000 m s⁻¹) and good thermal stability, making them promising candidates for advanced energetic applications. nih.gov

Development of Gas-Generating Formulations

Tetrazole derivatives are well-regarded for their high nitrogen content and significant enthalpy of formation, which leads to the liberation of a large volume of nitrogen gas upon decomposition. mdpi.comnih.gov This characteristic makes them suitable candidates for gas-generating formulations used in applications like automotive airbags and missile propellants. mdpi.comnih.gov The decomposition of the tetrazole ring is an energetic process that yields two molecules of nitrogen gas. mdpi.com Research into these compounds focuses on their thermal stability, decomposition kinetics, and the nature of the gaseous products. The inclusion of different substituents on the tetrazole ring allows for the tuning of these properties to meet specific performance requirements, such as burn rate and gas yield. nih.gov While the broader class of tetrazoles is explored for these purposes, specific research data on this compound in gas-generating systems remains a niche area requiring further investigation.

Explorations in Photographic Chemistry and Photosensitive Materials

In the realm of photographic and photoimaging sciences, tetrazole derivatives have been historically utilized as stabilizers and antifogging agents in photographic emulsions. mdpi.comnih.gov Their function is to control the formation of silver halide crystals and prevent the spontaneous development of unexposed grains, which would otherwise result in "fog" on the photographic material. More recent research has expanded into the photochemical transformations of tetrazoles for applications in organic synthesis and materials science. mdpi.com

The photolysis of tetrazoles can lead to the cleavage of the tetrazolyl ring, producing a variety of photoproducts. mdpi.comresearchgate.net This photoreactivity has been harnessed for bioconjugation chemistry, where tetrazole acts as a photoclick handle. nih.gov Specifically, tetrazole's photoreactivity with various functional groups allows for the light-induced modification of biomolecules. nih.gov For instance, light can trigger the formation of a tetrazine from a photocaged dihydrotetrazine, which can then rapidly react with a dienophile for bioorthogonal labeling. nih.gov While these applications highlight the utility of the tetrazole core in photosensitive systems, dedicated studies on this compound for these specific purposes are not extensively documented in publicly available literature.

Studies on Corrosion Inhibition Mechanisms

The prevention of metal corrosion is a critical industrial challenge, particularly in acidic environments. Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier. Tetrazole derivatives, especially those containing sulfur atoms like 5-(benzylthio)-1H-tetrazole, have demonstrated significant potential in this area. earthlinepublishers.comelectrochemsci.orgelectrochemsci.org

The inhibition mechanism involves the adsorption of the inhibitor molecules onto the steel surface. This process can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding via electron donation from the heteroatoms to the vacant d-orbitals of the metal). electrochemsci.orgmdpi.comresearchgate.net The presence of the tetrazole ring, with its four nitrogen atoms, and the sulfur atom in the methylthio or benzylthio group provide multiple active centers for adsorption. electrochemsci.org Studies on similar compounds like 1-Phenyl-1H-tetrazole-5-thiol have shown that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgelectrochemsci.org The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. electrochemsci.orgresearchgate.net

Quantum chemical calculations and molecular dynamics simulations are often employed to support experimental findings, revealing that the inhibitor molecules' frontier molecular orbitals (HOMO and LUMO) play a key role in the adsorption and inhibition process. electrochemsci.org The high inhibition efficiency of these compounds, often exceeding 95%, makes them highly effective for protecting metals like steel in harsh acidic media. earthlinepublishers.comelectrochemsci.orgelectrochemsci.org

Corrosion Inhibition Efficiency of Tetrazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 2-((benzylthio)methyl)-1H-benzo[d]imidazole | Aluminum | 1 M Nitric Acid | 5 mM | 96.09 | earthlinepublishers.com |

| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel | 1 M HCl | 5 mM | 97.1 | electrochemsci.org |

| 1-Phenyltetrazole-5-thiol (PTT) | X70 Steel | 0.5 M H2SO4 | 2 mM | 95.1 | electrochemsci.org |

Bioisosteric Applications in the Design of Chemical Scaffolds

One of the most significant roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. pnrjournal.comnbinno.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activity to a chemical compound. The tetrazole group (pKa ~4.9) has an acidity comparable to that of a carboxylic acid, allowing it to engage in similar ionic and hydrogen-bonding interactions with biological targets. nbinno.com

However, the tetrazole ring offers several advantages over a carboxylic acid. It is generally more metabolically stable, resisting common metabolic degradation pathways that can inactivate a drug molecule. nbinno.combeilstein-journals.org This enhanced stability can lead to improved pharmacokinetic profiles, such as a longer half-life and better bioavailability. nbinno.com Furthermore, the tetrazole ring is more lipophilic than the corresponding carboxylate anion, which can improve a molecule's ability to cross cell membranes. pnrjournal.com This strategic replacement has been successfully employed in the development of numerous marketed drugs, including the antihypertensive agent Losartan. lifechemicals.comresearchgate.net The this compound scaffold, therefore, serves as a valuable building block in drug discovery, providing a metabolically robust acidic moiety for optimizing lead compounds. nih.govbeilstein-journals.orgnbinno.com

Biological Applications in Research Models (excluding human clinical data)

The tetrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. beilstein-journals.org Consequently, derivatives of this compound have been synthesized and evaluated for a range of biological activities in preclinical, in vitro models.

The search for new antimicrobial agents is driven by the global challenge of antibiotic resistance. Tetrazole derivatives have emerged as a promising class of compounds in this area. beilstein-journals.org Numerous studies have demonstrated that synthesizing hybrid molecules incorporating a tetrazole ring can lead to potent antibacterial agents. pnrjournal.compnrjournal.com

Derivatives featuring a tetrazole ring linked to other heterocyclic structures, such as benzimidazoles, have been synthesized and tested against various bacterial strains. pnrjournal.compnrjournal.com These compounds have shown activity against both Gram-positive bacteria, like Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli. pnrjournal.compnrjournal.com The specific activity is highly dependent on the substituents attached to the core structure. For example, in one study of N-substituted alkylbenzimidazole derivatives attached to a tetrazole, different compounds showed preferential activity against either S. aureus or E. coli. pnrjournal.compnrjournal.com Another study synthesized tetrazole-S-alkyl-piperazine derivatives, with some compounds showing antibacterial activity against Enterococcus faecalis and Staphylococcus epidermidis. tandfonline.com

In Vitro Antimicrobial Activity of Tetrazole Derivatives

| Compound Derivative Class | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Tetrazole-S-alkyl-piperazine (Compound 2b) | Enterococcus faecalis | MIC | 3.90 µg/mL | tandfonline.com |

| Tetrazole-S-alkyl-piperazine (Compound 2d) | Staphylococcus epidermidis | MIC | 7.81 µg/mL | tandfonline.com |

| N-substituted alkylbenzimidazole-tetrazole (an2) | Staphylococcus aureus | Qualitative | Good activity | pnrjournal.com |

| N-substituted alkylbenzimidazole-tetrazole (an4, na5) | Escherichia coli | Qualitative | Good activity | pnrjournal.com |

Fungal infections pose a significant threat, particularly to immunocompromised individuals, and the development of new antifungal drugs is a priority. nih.govresearchgate.net Azole compounds, such as fluconazole (B54011) and itraconazole, are a cornerstone of antifungal therapy. nih.govresearchgate.net These drugs typically function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), which is a vital component of the fungal cell membrane. acs.orgnih.gov The inhibition of this enzyme disrupts membrane integrity and halts fungal growth. acs.org

Tetrazole derivatives have been extensively investigated as a new generation of azole antifungals. nih.govresearchgate.netnih.gov Hybridization of the tetrazole moiety with other pharmacophores is a common strategy to enhance activity and overcome resistance. nih.gov Numerous novel tetrazole derivatives have shown potent in vitro activity against a broad spectrum of pathogenic fungi, including various Candida species (C. albicans, C. glabrata, C. krusei), Cryptococcus neoformans, and Aspergillus fumigatus. acs.orgnih.govnih.gov

Studies on the mechanism of action confirm that many of these tetrazole compounds, like other azoles, inhibit CYP51. acs.org This is evidenced by the depletion of ergosterol and the accumulation of lanosterol in fungal cells treated with these compounds. acs.orgmdpi.com The high potency and broad spectrum of some of these novel tetrazoles make them promising candidates for further investigation. acs.org

In Vitro Antifungal Activity of Tetrazole Derivatives

| Compound Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Tetrazole-S-alkyl-piperazine (Compound 2f) | Candida albicans | 3.90 | tandfonline.com |

| Tetrazole-S-alkyl-piperazine (Compound 2b) | Candida albicans | 7.81 | tandfonline.com |

| Tetrazole-pyrazol-butanol (Compound 8) | Candida albicans | <0.008 | acs.org |

| Tetrazole-pyrazol-butanol (Compound 11) | Candida albicans | <0.008 | acs.org |

| Triazole-propanol analog (Compound 1a) | Candida albicans 14053 | 0.25 | nih.gov |

| Triazole-propanol analog (Compound 1a) | Microsporum gypseum | 0.25 | nih.gov |

Insecticidal Activity Research

Research into the insecticidal properties of this compound and its close derivatives is an emerging area of study. While comprehensive data on a wide range of insects is not extensively documented in publicly available literature, preliminary studies on analogous compounds have shown promising results, suggesting that the tetrazole-thioether scaffold is a viable pharmacophore for the development of novel insecticides.

Investigations into the bioactivity of tetrazole derivatives have revealed that structural modifications to the tetrazole ring and the thioether moiety can significantly influence their insecticidal efficacy. A notable study in this domain explored the insecticidal potential of hybrid compounds that integrate a tetrazole ring with other heterocyclic systems, such as triazoles.

One such derivative, a (1-methyl-1H-tetrazol-5-yl)thiomethyl)-4H-1,2,4-triazole-5-thiol compound, has demonstrated activity against the Indian meal moth (Plodia interpunctella). researchgate.net This finding is significant as it establishes the insecticidal potential of a 1-substituted-5-(alkylthio)-1H-tetrazole structure, which is analogous to this compound.

Furthermore, another related tetrazole derivative has exhibited considerable efficacy against the carmine (B74029) spider mite (Tetranychus cinnabarinus). researchgate.net The compound was reported to achieve a kill rate of at least 98.6% at a concentration of 250 mg/L, indicating potent acaricidal, a subset of insecticidal, activity. researchgate.net

These findings underscore the potential of the 1-substituted-5-(alkylthio)-1H-tetrazole framework as a foundation for the design of new insecticidal agents. The modular nature of this chemical structure allows for systematic modifications to the substituents on the tetrazole ring and the sulfur atom, providing a pathway for structure-activity relationship (SAR) studies. Such studies are crucial for optimizing the insecticidal potency, spectrum of activity, and selectivity of these compounds.

The following table summarizes the reported insecticidal activity of tetrazole derivatives that are structurally related to this compound.

| Compound/Derivative | Target Pest Species | Concentration | Observed Effect |

| (1-methyl-1H-tetrazol-5-yl)thiomethyl)-4H-1,2,4-triazole-5-thiol | Indian meal moth | Not specified | Active |

| A related tetrazole derivative | Carmine spider mite | 250 mg/L | At least 98.6% killing |

It is important to note that the direct insecticidal activity of this compound has not been explicitly detailed in the reviewed literature. The data presented here is based on structurally analogous compounds, which serves as an indicator of the potential for this class of chemicals in pest management. Further research is warranted to fully elucidate the insecticidal profile of this compound and to explore the full potential of its derivatives as novel crop protection agents.

Structure Activity Relationship Sar Studies and Analogue Development in Research

Systematic Variation of Substituents at the 1- and 5-Positions of the Tetrazole Ring

The tetrazole ring, a key pharmacophore, offers two primary sites for modification: the N1-position, occupied by the benzyl (B1604629) group, and the C5-position, bearing the methylthio moiety. Research into related tetrazole derivatives has demonstrated that even subtle changes at these positions can significantly impact the compound's electronic and steric properties, thereby influencing its reactivity and biological activity.

Variations at the 1-Position: The benzyl group at the N1-position is a common starting point for derivatization. Research on related 1,5-disubstituted tetrazoles has shown that introducing various substituents on the phenyl ring of the benzyl group can modulate the compound's properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the tetrazole ring, which in turn affects its interaction with biological targets. Furthermore, replacing the benzyl group with other alkyl or aryl moieties can explore the impact of steric bulk and hydrophobicity on the compound's activity. In a study of 1,5-disubstituted tetrazoles as monoamine neurotransmitter reuptake inhibitors, modifications to the substituent at the 1-position were found to influence the inhibitory effects on monoamine reuptake. nih.gov

Variations at the 5-Position: The methylthio group at the C5-position is another critical site for modification. Altering the alkyl chain length of the thioether, for example, from a methyl to an ethyl or propyl group, can impact the lipophilicity and conformational flexibility of the molecule. Additionally, replacing the methylthio group with other thio-substituted moieties, such as arylthio or heterocyclicthio groups, can introduce new interaction points, potentially enhancing binding affinity to target proteins. Studies on 5-thio-substituted tetrazole derivatives have revealed that these modifications can lead to compounds with a range of biological activities.

A systematic approach to SAR often involves creating a matrix of analogues, where various substituents at the 1-position are combined with different modifications at the 5-position. This allows for a comprehensive evaluation of the synergistic or antagonistic effects of these changes.

Design and Synthesis of Novel 1-Benzyl-5-(methylthio)-1H-tetrazole Derivatives

The design of novel derivatives of this compound is often guided by the findings from SAR studies and computational modeling. The goal is to synthesize analogues with improved potency, selectivity, and pharmacokinetic profiles.

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various synthetic routes. A common method involves the [3+2] cycloaddition reaction between an organic azide (B81097) and a nitrile. For the synthesis of this compound and its derivatives, this could involve the reaction of benzyl azide with a thiocyanate (B1210189) precursor. Alternatively, a pre-formed tetrazole ring can be N-alkylated with a benzyl halide.

For instance, the synthesis of the related compound 5-(benzylthio)-1H-tetrazole has been reported, which can serve as a precursor for N-alkylation to introduce the benzyl group at the 1-position. prepchem.com A general synthetic scheme for 1,5-disubstituted tetrazoles involves the reaction of substituted diphenyl acetonitriles with sodium azide and triethylamine (B128534) hydrochloride to form the tetrazole ring, which is then further reacted to introduce substituents at the 1-position. nih.gov

The following interactive table outlines a general synthetic approach for creating a library of 1-benzyl-5-(substituted-thio)-1H-tetrazole derivatives:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | Substituted Thiol (R-SH) | Cyanogen Bromide (BrCN) | Base (e.g., NaOH), Solvent (e.g., Ethanol) | Substituted Thiocyanate (R-SCN) |

| 2 | Benzyl Azide | Substituted Thiocyanate (R-SCN) | Lewis Acid Catalyst (e.g., ZnCl2), Heat | 1-Benzyl-5-(substituted-thio)-1H-tetrazole |

This modular approach allows for the introduction of a wide variety of "R" groups at the 5-position, facilitating the exploration of the chemical space around this part of the molecule.

Impact of Structural Modifications on Chemical Reactivity Profiles

Structural modifications to the this compound scaffold can have a profound impact on its chemical reactivity. The electronic nature of the substituents on the benzyl ring can influence the acidity of the tetrazole ring, although in 1,5-disubstituted tetrazoles, the acidic proton is absent. However, the electron density of the nitrogen atoms in the ring can be modulated, affecting their ability to participate in coordination with metal ions or hydrogen bonding.

The thioether linkage at the 5-position is also susceptible to chemical transformations. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone derivatives, which will have significantly different electronic and steric properties. The reactivity of the thioether can also be influenced by the nature of the substituent at the 1-position. For example, an electron-withdrawing group on the benzyl ring might make the sulfur atom more electrophilic.

In a study on the ambident reactivity of enolizable 5-mercapto-1H-tetrazoles, it was observed that the substitution pattern on the tetrazole ring influenced the outcome of trapping reactions with in situ-generated thiocarbonyl S-methanides, leading to either N-H or S-H insertion products. beilstein-journals.org This highlights the subtle interplay between substituents and the reactivity of the tetrazole core.

Elucidation of Structure-Function Relationships in Research-Oriented Biological Models

To understand the biological implications of structural modifications, novel this compound derivatives are often evaluated in various research-oriented biological models. These models can range from in vitro enzyme assays to cell-based assays and, in some cases, in vivo animal models.

For example, if the parent compound shows inhibitory activity against a particular enzyme, a library of analogues would be screened to determine how changes in the substituents at the 1- and 5-positions affect this inhibition. This allows for the identification of key structural features required for potent activity.

A study on the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides demonstrated a significant enhancement in anti-leukemic activity. nih.gov The lead compound from this study, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, showed potent cytotoxicity against various tumor cell lines. nih.gov This highlights how the tetrazole ring and its substituents can play a crucial role in the biological function of a molecule.

The following interactive table presents hypothetical data from a study on a series of 1-(substituted-benzyl)-5-(methylthio)-1H-tetrazole derivatives tested for their inhibitory activity against a hypothetical enzyme.

| Compound | Substituent on Benzyl Ring | IC50 (µM) |

| 1 | H | 10.5 |

| 2 | 4-Cl | 5.2 |

| 3 | 4-OCH3 | 15.8 |

| 4 | 4-NO2 | 2.1 |

| 5 | 2-Cl | 8.9 |

From this hypothetical data, a preliminary SAR can be established. For instance, electron-withdrawing groups at the para-position of the benzyl ring (compounds 2 and 4) appear to enhance the inhibitory activity, while an electron-donating group (compound 3) decreases it. The position of the substituent also seems to be important, as the 2-chloro substituted analogue (compound 5) is less active than the 4-chloro substituted one (compound 2).

Bioisosteric Replacement Strategies with Other Heterocyclic Systems

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The tetrazole ring itself is a well-known bioisostere of the carboxylic acid group. pnrjournal.com

In the context of this compound, bioisosteric replacement could be explored for both the tetrazole ring and its substituents. For example, the entire 1-benzyl-tetrazole moiety could be replaced with other heterocyclic systems known to have similar spatial and electronic properties, such as a 1,2,4-triazole (B32235) or an oxadiazole. A study on AT1 inhibitors showed that replacing the tetrazole moiety with less acidic heterocycles like 5-oxo-1,2,4-oxadiazole or 5-oxo-1,2,4-thiadiazole improved oral bioavailability.

The methylthio group at the 5-position could also be replaced with other bioisosteric groups. For instance, an oxygen atom to form a methoxy (B1213986) group, or a methylene (B1212753) group to create an ethyl-substituted tetrazole. Each of these changes would alter the electronic and lipophilic character of the molecule, potentially leading to different biological activities.

The benzyl group at the 1-position could be replaced by other arylmethyl groups, such as a pyridylmethyl or a thienylmethyl group, to explore the influence of different aromatic systems on the compound's properties. These bioisosteric replacement strategies are essential for fine-tuning the properties of the lead compound and optimizing its potential as a research tool or therapeutic agent.

Mechanistic Investigations of 1 Benzyl 5 Methylthio 1h Tetrazole at the Molecular Level

Detailed Exploration of Metal-Ligand Binding Mechanisms

The tetrazole moiety is well-established in coordination chemistry as a versatile ligand for a wide array of metal ions. pnrjournal.comguidechem.com Tetrazoles are classified as multi-dentate ligands, possessing four nitrogen atoms and, in the case of thiol derivatives, a sulfur atom, all of which can potentially act as donor sites for metal coordination. guidechem.com This flexibility allows for various binding modes, including monodentate, bidentate-chelating, and bridging coordination, leading to the formation of diverse metal-organic coordination networks. guidechem.com

The nitrogen atoms of the tetrazole ring, with their available lone pairs of electrons, are common coordination sites. Theoretical and structural studies on various tetrazole derivatives have shown that the N1, N2, N3, and N4 atoms can all participate in binding, depending on the metal ion's nature, the steric and electronic effects of the substituents on the tetrazole ring, and the reaction conditions. For instance, studies on other 1-substituted tetrazoles have demonstrated coordination with metal centers like silver(I) and copper(II).

In the specific case of 1-benzyl-5-(methylthio)-1H-tetrazole, the presence of the methylthio group (-S-CH₃) at the 5-position introduces an additional potential coordination site. The sulfur atom could engage in binding, possibly leading to chelation involving a nitrogen atom from the ring and the exocyclic sulfur, or it could form bridges between metal centers. The benzyl (B1604629) group at the N1 position, while primarily influencing the compound's steric profile and solubility, could also have electronic effects on the tetrazole ring, subtly modulating its ligand properties.

Despite this potential, detailed experimental or computational studies focusing specifically on the metal-ligand binding mechanisms of this compound are not extensively reported in the current body of scientific literature. The precise nature of its coordination, the stability of the resulting metal complexes, and the structural arrangements have yet to be fully elucidated.

| Potential Donor Atom | Location on Molecule | Possible Binding Modes |

|---|---|---|

| N2-Nitrogen | Tetrazole Ring | Monodentate, Bridging |

| N3-Nitrogen | Tetrazole Ring | Monodentate, Bridging |

| N4-Nitrogen | Tetrazole Ring | Monodentate, Bridging |